

An In-depth Technical Guide to Tosylmethyl Isocyanide (TosMIC)

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Compound of Interest		
Compound Name:	Tosylmethyl isocyanide	
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For Researchers, Scientists, and Drug Development Professionals

Tosylmethyl isocyanide (TosMIC), a versatile and multifaceted reagent, has carved a significant niche in modern organic synthesis.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and visual representations of its core reactivity. TosMIC is a stable, colorless, and practically odorless solid, making it a convenient reagent for a multitude of chemical transformations.[1][3][4] Its synthetic utility is primarily derived from the unique interplay of its three key functional components: the isocyanide group, the tosyl (p-toluenesulfonyl) group, and the acidic α -carbon situated between them.[2] This trifecta of reactivity allows TosMIC to serve as a valuable building block in the synthesis of a wide array of compounds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and biologically active molecules.[1][5][6]

Physical and Chemical Properties

The physical and chemical properties of TosMIC are well-documented, providing a solid foundation for its application in various experimental setups. A summary of these properties is presented below.

Table 1: Physical Properties of Tosylmethyl Isocyanide



Property	Value	References
Appearance	Tan solid; Pale yellow to light brown crystalline powder; Light yellow to beige to light brown powder and/or chunks	[5][7]
Melting Point	108-110 °C (dec.); 109-113 °C (lit.); 110-115 °C; 116-117 °C (dec)	[5][8]
Boiling Point	400.9 °C at 760 mmHg	[8]
Density	1.24 g/cm ³	[8]
Solubility	Insoluble in water; Soluble in chloroform, methanol, dimethoxyethane (DME), and tetrahydrofuran (THF)	[2][5][9]
Stability	Stable solid that can be stored at room temperature without decomposition	[1][10]

Table 2: Chemical and Spectroscopic Identifiers



Identifier	Value	References
CAS Number	36635-61-7	[5]
Molecular Formula	C ₉ H ₉ NO ₂ S	[11]
Molecular Weight	195.24 g/mol	[11]
IUPAC Name	1-[(Isocyanomethyl)sulfonyl]-4- methylbenzene	[7]
Synonyms	p-Tosylmethyl isocyanide, (4- Methylphenylsulfonyl)methyl isocyanide, Isocyanomethyl p- tolyl sulfone, TosMIC	[5]
InChI Key	CFOAUYCPAUGDFF- UHFFFAOYSA-N	[7]
SMILES	CC1=CC=C(C=C1)S(=O) (=O)C[N+]#[C-]	[7]

Core Reactivity and Synthetic Applications

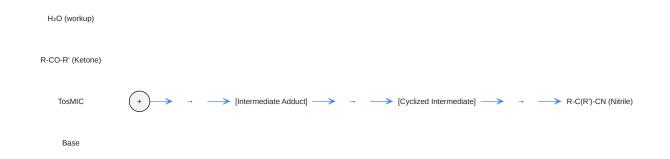
The reactivity of TosMIC is dominated by the acidity of the α -protons and the unique properties of the isocyanide and sulfonyl groups. The electron-withdrawing nature of both the sulfonyl and isocyanide moieties renders the methylene protons acidic, allowing for easy deprotonation by a base to form a nucleophilic carbanion.[10][12] This carbanion is central to many of TosMIC's synthetic applications. The tosyl group serves as an excellent leaving group, facilitating elimination steps that are crucial for the formation of aromatic heterocyclic systems.[12][13]

The Van Leusen Reaction: A Gateway to Diverse Heterocycles

The most prominent application of TosMIC is in the Van Leusen reaction, a powerful method for the synthesis of nitriles, oxazoles, imidazoles, and pyrroles.[12][14][15] This family of reactions leverages the [3+2] cycloaddition capability of the deprotonated TosMIC with various electrophiles.[3][10]



The Van Leusen reaction can convert ketones into nitriles with the addition of one carbon atom. [12][14] The reaction proceeds through the initial addition of the TosMIC anion to the ketone, followed by cyclization and subsequent elimination and hydrolysis to yield the nitrile.[14][15]

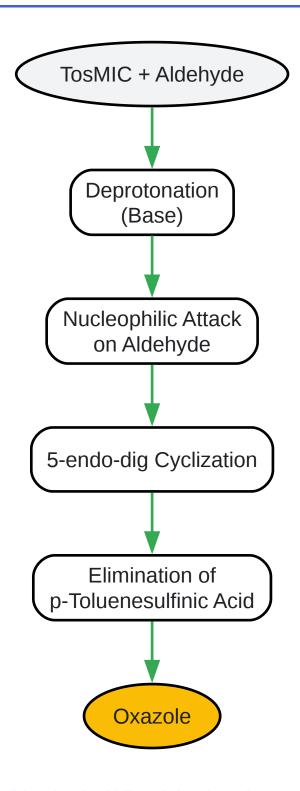


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Caption: General workflow for the Van Leusen nitrile synthesis.

The reaction of TosMIC with aldehydes in the presence of a base leads to the formation of oxazoles.[13][14] This transformation is particularly useful in medicinal chemistry for accessing the oxazole scaffold. The reaction involves the nucleophilic attack of the TosMIC anion on the aldehyde, followed by an intramolecular cyclization and elimination of the tosyl group to form the aromatic oxazole ring.[13][16]





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Caption: Key steps in the Van Leusen oxazole synthesis.

Similarly, imidazoles can be synthesized by reacting TosMIC with aldimines.[14][17] The aldimines can be pre-formed or generated in situ from an aldehyde and an amine, making this



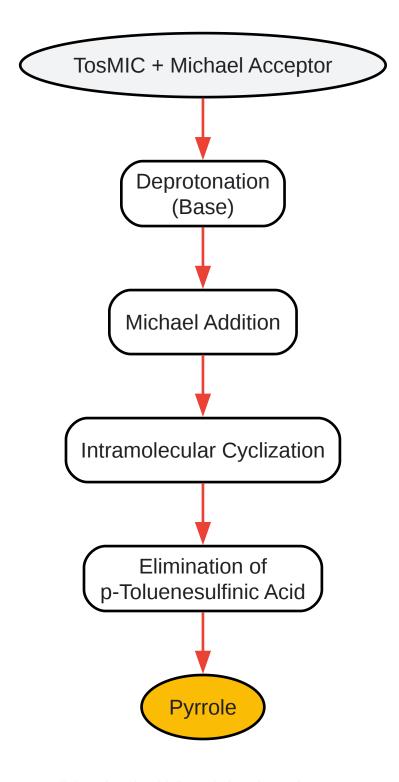




a versatile one-pot, three-component reaction.[13][17] This method provides access to a wide range of substituted imidazoles.[17][18]

The van Leusen pyrrole synthesis involves the reaction of TosMIC with an electron-deficient alkene (a Michael acceptor) in the presence of a base.[3][10] This [3+2] cycloaddition reaction is a robust method for constructing the pyrrole ring, a core structure in many natural products and pharmaceuticals.[3][19] The reaction proceeds via a Michael addition of the TosMIC anion to the alkene, followed by intramolecular cyclization and elimination of the tosyl group.[3]





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Caption: Reaction pathway for the Van Leusen pyrrole synthesis.

Experimental Protocols



The following sections provide detailed methodologies for the preparation of TosMIC and its application in the synthesis of a 4,5-disubstituted oxazole.

Preparation of Tosylmethyl Isocyanide

The synthesis of TosMIC is typically a two-step process starting from sodium p-toluenesulfinate.[1] The first step involves the formation of N-(p-tolylsulfonylmethyl)formamide, which is subsequently dehydrated to yield TosMIC.[6][20]

Step 1: Synthesis of N-(p-tolylsulfonylmethyl)formamide[6][20]

- In a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, charge sodium p-toluenesulfinate (1.5 mol), water (750 mL), a 34-37% solution of formaldehyde (ca. 4.4 mol), formamide (15 mol), and formic acid (5.3 mol).
- Heat the stirred reaction mixture to 90 °C. The sodium p-toluenesulfinate will dissolve during heating.
- Maintain the clear solution at 90-95 °C for 2 hours.
- Cool the reaction mixture in an ice/salt bath with continued stirring, and then further cool overnight in a freezer at -20 °C.
- Collect the resulting white solid by suction filtration.
- Wash the solid thoroughly by stirring with three 250 mL portions of iced water.
- Dry the product under reduced pressure over phosphorus pentoxide at 70 °C to yield crude N-(p-tolylsulfonylmethyl)formamide. This product is often sufficiently pure for the next step.

Step 2: Dehydration to **Tosylmethyl Isocyanide**[20]

- In a four-necked flask equipped with a thermometer, stirrer, reflux condenser with a gas guide tube, and a dropping funnel, add N-(p-tolylsulfonylmethyl)formamide (42.6 g), dichloromethane (300 mL), and triethylamine (112 mL).
- Cool the mixture in an ice-salt bath to -3 °C.



- Dropwise, add a mixed solution of phosphorus oxychloride (20 mL) and dichloromethane (20 mL), maintaining the temperature below 0 °C.
- Stir the reaction mixture for 1 hour after the addition is complete.
- Add 300 mL of a 7% sodium hydroxide solution and stir for 30 minutes.
- Separate the organic layer, wash it once with water, and dry over anhydrous sodium sulfate.
- Evaporate the dichloromethane under reduced pressure until solids appear.
- Add 50 mL of petroleum ether and cool in an ice bath for 1 hour to precipitate the product.
- Collect the crystals by suction filtration, dry, and recrystallize from petroleum ether to obtain pure p-toluenesulfonylmethyl isocyanide.

Purification of Tosylmethyl Isocyanide[6][23]

For applications requiring high purity, TosMIC can be purified by column chromatography followed by recrystallization.

- Dissolve crude TosMIC (50 g) in dichloromethane (150 mL).
- Pass the solution through a column of neutral alumina (100 g) packed in dichloromethane.
- Elute with dichloromethane and collect the nearly colorless solution (approximately 700 mL).
- Evaporate the solvent in vacuo.
- Recrystallize the residue from methanol to yield pure TosMIC.

Example Protocol: One-Pot Synthesis of a 4,5-Disubstituted Oxazole in an Ionic Liquid[18]

This protocol describes a one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br).

Materials:



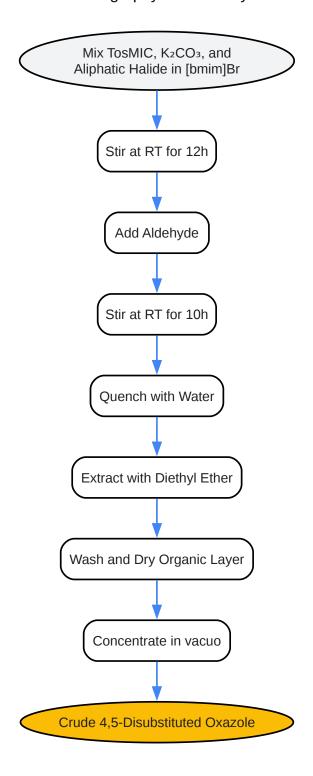
- Tosylmethyl isocyanide (TosMIC)
- Aliphatic halide (e.g., 1-bromobutane)
- Aldehyde (e.g., benzaldehyde)
- Potassium carbonate (K₂CO₃)
- 1-Butyl-3-methylimidazolium bromide ([bmim]Br)
- · Diethyl ether
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in [bmim]Br (2.5 mL), add the aliphatic halide (1.5 mmol).
- Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction by TLC until the TosMIC is consumed.
- Add the aldehyde (1.2 mmol) to the reaction mixture.
- Continue stirring at room temperature for approximately 10 hours.
- Upon completion, pour the reaction mixture into water (10 mL).
- Extract the aqueous layer with diethyl ether (3 x 10 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.



• Purify the product by column chromatography if necessary.



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Caption: Experimental workflow for the one-pot synthesis of a 4,5-disubstituted oxazole.



This guide provides a foundational understanding of the physical and chemical properties of **Tosylmethyl isocyanide**, along with its significant applications in organic synthesis. The detailed protocols and visual diagrams are intended to aid researchers and scientists in the effective utilization of this versatile reagent for the development of novel chemical entities.

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